molecular formula C12H14N4O4 B11484779 6-(Dimethylamino)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

6-(Dimethylamino)-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11484779
M. Wt: 278.26 g/mol
InChI Key: YQCXIGXRZNGOFU-UHFFFAOYSA-N
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Description

6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a nitro group, and a tetrahydroquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate may be used for oxidation reactions. Substitution reactions often require nucleophiles and specific catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoxaline derivatives and nitro-substituted aromatic compounds. Examples include:

Uniqueness

What sets 6-(DIMETHYLAMINO)-1,4-DIMETHYL-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALINE-2,3-DIONE apart is its unique combination of functional groups and its tetrahydroquinoxaline core. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness .

Properties

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

6-(dimethylamino)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione

InChI

InChI=1S/C12H14N4O4/c1-13(2)7-5-8-9(6-10(7)16(19)20)15(4)12(18)11(17)14(8)3/h5-6H,1-4H3

InChI Key

YQCXIGXRZNGOFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N(C)C

Origin of Product

United States

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